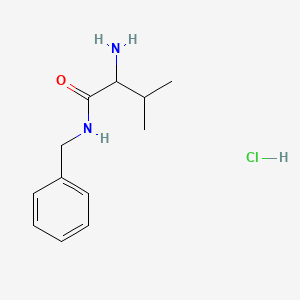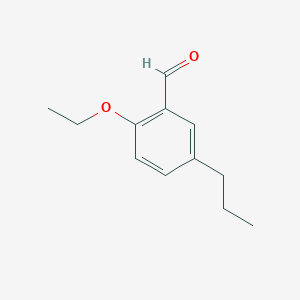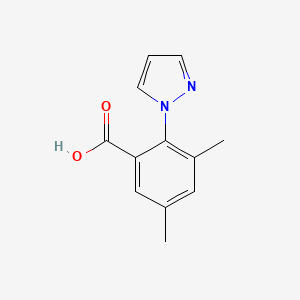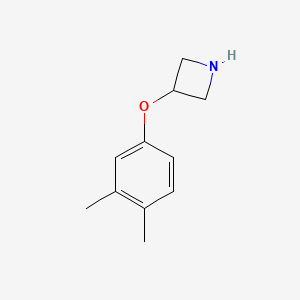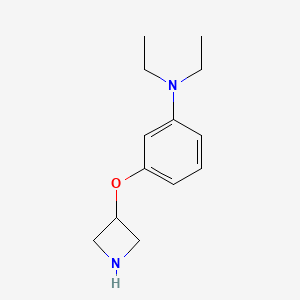
3-Azétidinyl 3-méthylbutanoate
Vue d'ensemble
Description
3-Azetidinyl 3-methylbutanoate is a chemical compound characterized by the presence of an azetidine ring and a methylbutanoate ester group Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
Applications De Recherche Scientifique
3-Azetidinyl 3-methylbutanoate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
Target of Action
The primary targets of 3-Azetidinyl 3-methylbutanoate are currently unknown. This compound is a derivative of azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action . The interaction of 3-Azetidinyl 3-methylbutanoate with its targets and any resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s worth noting that the tracking of atom groups in metabolic networks can help identify linear atom group conserving pathways, which can then be merged to generate branched pathways . This could potentially provide insights into the biochemical pathways affected by 3-Azetidinyl 3-methylbutanoate.
Result of Action
Azetidines have been found to possess inhibitory activity against acetylcholinesterase (ache) and butyrylcholinesterase (bche), which are key enzymes involved in neurotransmission
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl 3-methylbutanoate typically involves the formation of the azetidine ring followed by esterification. One common method for synthesizing azetidines is through the [2 + 2] cycloaddition reaction, such as the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine with an alkene . Another approach includes ring contraction reactions, where larger nitrogen-containing rings are converted into azetidines .
For the esterification step, the azetidine intermediate can be reacted with 3-methylbutanoic acid under acidic or basic conditions to form the desired ester. The reaction conditions typically involve the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the ester bond formation.
Industrial Production Methods
Industrial production of 3-Azetidinyl 3-methylbutanoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azetidinyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the azetidine ring to a more stable amine.
Substitution: Nucleophilic substitution reactions can occur at the azetidine nitrogen or the ester carbonyl carbon, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield N-oxides, while reduction of the ester group can produce the corresponding alcohol. Substitution reactions can lead to a variety of functionalized azetidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound, azetidine, lacks the ester functionality but shares the four-membered ring structure.
3-Azetidinyl acetate: Similar to 3-Azetidinyl 3-methylbutanoate but with an acetate ester group instead of a methylbutanoate.
3-Azetidinyl propanoate: Another ester derivative with a propanoate group.
Uniqueness
3-Azetidinyl 3-methylbutanoate is unique due to the presence of the methylbutanoate ester group, which imparts distinct chemical and physical properties compared to other azetidine derivatives
Propriétés
IUPAC Name |
azetidin-3-yl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-8(10)11-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJVXASZPFAXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
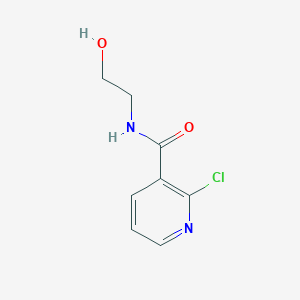

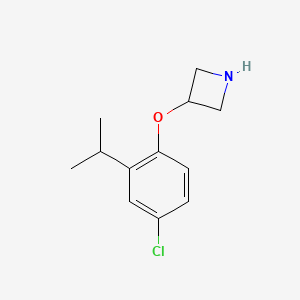
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)
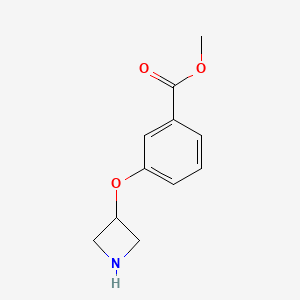

![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)
